

Azido-PEG12-alcohol structure and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azido-PEG12-alcohol

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In-Depth Technical Guide: Azido-PEG12-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, molecular weight, and applications of **Azido-PEG12-alcohol**, a versatile heterobifunctional linker molecule. This guide is intended for researchers and professionals in the fields of chemistry, biology, and drug development who are interested in utilizing this reagent for bioconjugation, drug delivery, and the development of novel therapeutics such as PROTACs (Proteolysis Targeting Chimeras).

Core Properties of Azido-PEG12-alcohol

Azido-PEG12-alcohol is a polyethylene glycol (PEG) derivative featuring a terminal azide group ($-N_3$) and a hydroxyl group ($-OH$). The PEG linker is hydrophilic, which enhances the solubility of the molecule and its conjugates in aqueous media. The azide and hydroxyl groups provide orthogonal reactivity, allowing for sequential conjugation to different molecules.

Property	Value
Molecular Formula	C ₂₄ H ₄₉ N ₃ O ₁₂
Molecular Weight	571.67 g/mol [1][2]
Exact Mass	571.3316 g/mol [2]
Appearance	Viscous liquid or white solid[3]
Purity	Typically >95%
Solubility	Soluble in water, DMSO, DMF, and DCM[4]
Storage	Recommended storage at -20°C for long-term stability

Chemical Structure

The structure of **Azido-PEG12-alcohol** consists of a twelve-unit polyethylene glycol chain flanked by an azidoethyl group at one end and a hydroxyl group at the other.



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Caption: Chemical structure of **Azido-PEG12-alcohol**.

Applications in Bioconjugation and Drug Development

The primary application of **Azido-PEG12-alcohol** is in "click chemistry," a set of biocompatible reactions that are rapid, specific, and high-yielding. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These reactions are widely used to conjugate molecules of interest, such as small molecule drugs, peptides, proteins, and fluorescent dyes.

A significant area of application is in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. **Azido-PEG12-alcohol** can serve as the linker component that connects the target protein-binding ligand to the E3 ligase-binding ligand.

Experimental Protocols

The following is a representative, generalized protocol for the conjugation of an alkyne-functionalized molecule to **Azido-PEG12-alcohol** via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This is a common step in the synthesis of more complex molecules like PROTACs.

Materials:

- **Azido-PEG12-alcohol**
- Alkyne-functionalized molecule of interest
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- Solvent (e.g., a mixture of tert-butanol and water, or DMF)
- Deionized water
- Organic solvent for extraction (e.g., ethyl acetate)
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

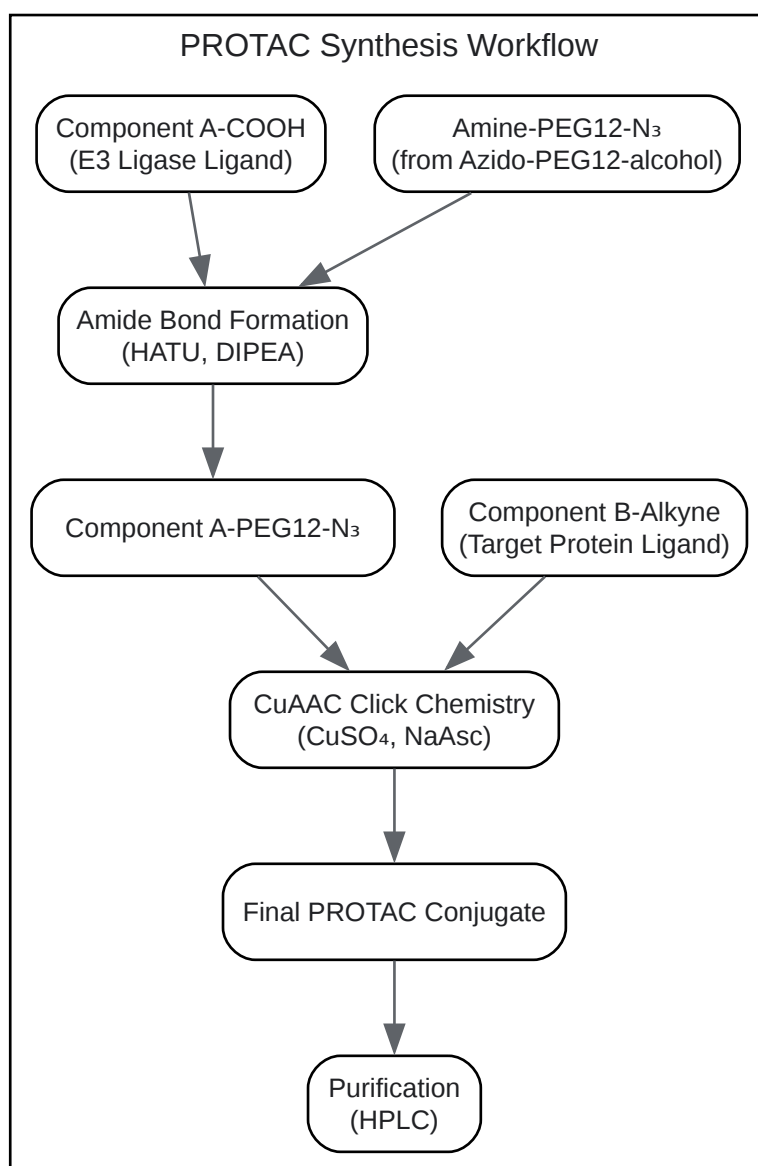
Procedure:

- **Reaction Setup:** In a clean, dry reaction vessel, dissolve the alkyne-functionalized molecule (1.0 equivalent) and **Azido-PEG12-alcohol** (1.0 equivalent) in the chosen solvent system.

- **Catalyst Preparation:** In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents). In another vial, prepare an aqueous solution of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ (0.1 equivalents).
- **Reaction Initiation:** Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ solution.
- **Reaction Progression:** Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as LC-MS.
- **Work-up:** Upon completion of the reaction, dilute the mixture with deionized water and extract the product with an appropriate organic solvent.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography or preparative HPLC to yield the final conjugate.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of a PROTAC, where **Azido-PEG12-alcohol** is first functionalized and then conjugated to a target-binding ligand via a CuAAC reaction.



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Caption: Generalized workflow for PROTAC synthesis using an azide-PEG linker.

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- To cite this document: BenchChem. [Azido-PEG12-alcohol structure and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11828363#azido-peg12-alcohol-structure-and-molecular-weight]

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